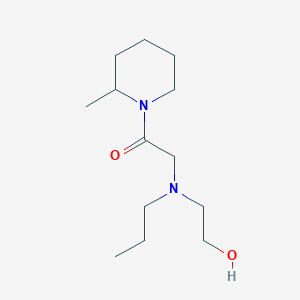
2-(P-tolyloxy)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(P-tolyloxy)pentan-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a pentan-3-one backbone with a p-tolyloxy substituent at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-tolyloxy)pentan-3-one typically involves the reaction of p-cresol with 3-pentanone under specific conditions. One common method is the Williamson ether synthesis, where p-cresol is deprotonated using a strong base such as sodium hydride, followed by the reaction with 3-pentanone . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(P-tolyloxy)pentan-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted ethers
Applications De Recherche Scientifique
2-(P-tolyloxy)pentan-3-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(P-tolyloxy)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form hydrogen bonds and participate in van der Waals interactions, influencing its reactivity and stability . The presence of the p-tolyloxy group enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Pentan-3-one: A simple ketone with similar reactivity but lacks the p-tolyloxy group.
P-tolyloxyacetone: Similar structure but with an acetone backbone instead of pentan-3-one.
P-tolyloxybutanone: Similar structure but with a butanone backbone.
Uniqueness: 2-(P-tolyloxy)pentan-3-one is unique due to the presence of both the p-tolyloxy group and the pentan-3-one backbone. This combination imparts specific chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activities
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)pentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)10(3)14-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
Clé InChI |
DRCDLABWSDTWGS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)OC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)



![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)






